molecular formula C7H5Br2NO2 B2480313 1-Bromo-2-(bromomethyl)-4-nitrobenzene CAS No. 939-82-2

1-Bromo-2-(bromomethyl)-4-nitrobenzene

Cat. No. B2480313
CAS RN: 939-82-2
M. Wt: 294.93
InChI Key: VRBRXANSVKZSAK-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

A mixture of 1-bromo-2-methyl-4-nitrobenzene (15 g, 79 mmol), benzoyl peroxide (2 g, 8 mmol) and NBS (17 g, 95 mmol) in CCl4 (150 mL) was stirred at reflux overnight. The mixture was cooled to room temperature and filtered, the filtrate was washed with water twice, dried over Na2SO4 and concentrated to give 1-bromo-2-(bromomethyl)-4-nitrobenzene as light yellow oil (17 g, 69%). 1H NMR: 400 MHz CDCl3 δ 8.37-8.34 (m, 1H), 8.05-8.02 (m, 1H), 7.77-7.75 (m, 1H), 3.87 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:37])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH2:11][Br:37]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
17 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.